molecular formula C15H13ClN4O3S B2984775 5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 400089-26-1

5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole

Cat. No. B2984775
CAS RN: 400089-26-1
M. Wt: 364.8
InChI Key: OXYCSTDBNQDOIG-UHFFFAOYSA-N
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Description

The compound “5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole” is a complex organic molecule that contains several functional groups. These include a tetrazole ring, a methylsulfonyl group, a methoxy group, and two phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central tetrazole ring. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the tetrazole ring is known to participate in various reactions, including cycloaddition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .

Scientific Research Applications

Docking Studies and Crystal Structure

The docking studies and crystal structure analysis of tetrazole derivatives provide insights into their orientation and interaction within the active sites of enzymes, such as the cyclooxygenase-2 enzyme. These studies help in understanding the compounds' inhibitory activities and potential therapeutic applications. For instance, Al-Hourani et al. (2015) detailed the structure of tetrazole derivatives and their COX-2 inhibition capabilities, highlighting their importance in medicinal chemistry (Al-Hourani et al., 2015).

Synthesis and Structure-Activity Relationships

Research into the synthesis and structure-activity relationships of compounds like indazole arylsulfonamides, which share structural similarities with tetrazole derivatives, supports the development of new pharmaceutical agents targeting specific receptors, such as the CC-chemokine receptor 4 (CCR4). Procopiou et al. (2013) explored these relationships, contributing to the development of potential therapeutic agents (Procopiou et al., 2013).

Water-Soluble Tetrazolium Salts

Tetrazolium salts, related to tetrazole compounds, have been studied for their applications as chromogenic indicators for NADH and cell viability assays. Ishiyama et al. (1997) synthesized a highly water-soluble disulfonated tetrazolium salt, demonstrating its utility in biochemical assays (Ishiyama et al., 1997).

Antimicrobial Activities

The exploration of tetrazole derivatives for their antimicrobial activities is another significant area of research. Novel tetrazole compounds have been synthesized and evaluated for their potential against various microorganisms, providing insights into their use as antimicrobial agents. For example, Bektaş et al. (2007) reported on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, highlighting the potential of these compounds in addressing drug-resistant infections (Bektaş et al., 2007).

Molecular Docking Studies

Further molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provide insights into their mechanisms behind anti-cancer properties, emphasizing the relevance of tetrazole derivatives in developing novel cancer therapies. Karayel (2021) conducted a detailed study on the anti-cancer properties of these compounds, underscoring their potential as cancer therapeutic agents (Karayel, 2021).

Safety And Hazards

As with any chemical compound, handling “5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole” would require appropriate safety measures. Its specific hazards would depend on its reactivity and biological activity .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its synthesis, structure, reactivity, and potential applications .

properties

IUPAC Name

5-(2-chloro-4-methylsulfonylphenyl)-1-(4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-23-11-5-3-10(4-6-11)20-15(17-18-19-20)13-8-7-12(9-14(13)16)24(2,21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYCSTDBNQDOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=C(C=C(C=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole

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